Cas no 923379-23-1 (6-methyl-2-2-(4-methylphenyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

6-methyl-2-2-(4-methylphenyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound with notable structural features. This compound exhibits high purity and stability, making it suitable for various applications in organic synthesis. Its unique benzothiophene core and substituted phenyl groups offer excellent reactivity, facilitating efficient transformations in chemical reactions. The compound's structural complexity and functionality make it a valuable intermediate for the development of advanced pharmaceuticals and agrochemicals.
6-methyl-2-2-(4-methylphenyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide structure
923379-23-1 structure
商品名:6-methyl-2-2-(4-methylphenyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS番号:923379-23-1
MF:C19H22N2O2S
メガワット:342.455183506012
CID:5448283
PubChem ID:44036116

6-methyl-2-2-(4-methylphenyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 4,5,6,7-Tetrahydro-6-methyl-2-[[2-(4-methylphenyl)acetyl]amino]benzo[b]thiophene-3-carboxamide
    • 6-methyl-2-(2-(p-tolyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
    • AKOS024479463
    • 6-methyl-2-[2-(4-methylphenyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • 6-methyl-2-[[2-(4-methylphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • 923379-23-1
    • F2995-0093
    • VU0507277-1
    • 6-methyl-2-2-(4-methylphenyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • インチ: 1S/C19H22N2O2S/c1-11-3-6-13(7-4-11)10-16(22)21-19-17(18(20)23)14-8-5-12(2)9-15(14)24-19/h3-4,6-7,12H,5,8-10H2,1-2H3,(H2,20,23)(H,21,22)
    • InChIKey: GCDXKAVMMCXKGD-UHFFFAOYSA-N
    • ほほえんだ: C12CC(C)CCC=1C(C(N)=O)=C(NC(CC1=CC=C(C)C=C1)=O)S2

計算された属性

  • せいみつぶんしりょう: 342.14
  • どういたいしつりょう: 342.14
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 476
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 100A^2
  • 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

  • 密度みつど: 1.247±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 538.0±50.0 °C(Predicted)
  • 酸性度係数(pKa): 13.79±0.40(Predicted)

6-methyl-2-2-(4-methylphenyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2995-0093-1mg
6-methyl-2-[2-(4-methylphenyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
923379-23-1 90%+
1mg
$54.0 2023-04-28
Life Chemicals
F2995-0093-15mg
6-methyl-2-[2-(4-methylphenyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
923379-23-1 90%+
15mg
$89.0 2023-04-28
Life Chemicals
F2995-0093-10μmol
6-methyl-2-[2-(4-methylphenyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
923379-23-1 90%+
10μl
$69.0 2023-04-28
Life Chemicals
F2995-0093-4mg
6-methyl-2-[2-(4-methylphenyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
923379-23-1 90%+
4mg
$66.0 2023-04-28
Life Chemicals
F2995-0093-5mg
6-methyl-2-[2-(4-methylphenyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
923379-23-1 90%+
5mg
$69.0 2023-04-28
Life Chemicals
F2995-0093-20mg
6-methyl-2-[2-(4-methylphenyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
923379-23-1 90%+
20mg
$99.0 2023-04-28
Life Chemicals
F2995-0093-2μmol
6-methyl-2-[2-(4-methylphenyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
923379-23-1 90%+
2μl
$57.0 2023-04-28
Life Chemicals
F2995-0093-3mg
6-methyl-2-[2-(4-methylphenyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
923379-23-1 90%+
3mg
$63.0 2023-04-28
Life Chemicals
F2995-0093-30mg
6-methyl-2-[2-(4-methylphenyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
923379-23-1 90%+
30mg
$119.0 2023-04-28
Life Chemicals
F2995-0093-10mg
6-methyl-2-[2-(4-methylphenyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
923379-23-1 90%+
10mg
$79.0 2023-04-28

6-methyl-2-2-(4-methylphenyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 関連文献

6-methyl-2-2-(4-methylphenyl)acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideに関する追加情報

Introduction to 6-methyl-2-(2-(4-methylphenyl)acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 923379-23-1)

The compound 6-methyl-2-(2-(4-methylphenyl)acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, identified by its CAS number 923379-23-1, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure combines elements of benzothiophene and amide functionalities, making it a promising candidate for further exploration in therapeutic applications. The presence of a methyl group and a phenyl moiety at specific positions enhances its pharmacological potential, particularly in the context of drug design and development.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their diverse biological activities. The benzothiophene scaffold, a fused ring system consisting of benzene and thiophene, is well-documented for its role in various pharmacological contexts. In particular, derivatives of benzothiophene have shown promise in the treatment of neurological disorders, cardiovascular diseases, and inflammatory conditions. The compound in question (6-methyl-2-(2-(4-methylphenyl)acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) incorporates an amide group, which is known to modulate enzyme activity and receptor interactions. This structural feature suggests potential applications in the development of novel therapeutic agents.

The acetamido moiety within the molecule is particularly noteworthy. Amides are frequently employed in drug design due to their ability to form hydrogen bonds with biological targets, enhancing binding affinity and selectivity. The specific arrangement of atoms in this compound may contribute to its unique pharmacokinetic properties, including solubility and metabolic stability. These factors are critical for determining the compound's efficacy and safety profile in clinical settings.

Advances in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies indicate that 6-methyl-2-(2-(4-methylphenyl)acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may interact with several key biological targets. For instance, its structure suggests potential binding to enzymes involved in metabolic pathways relevant to inflammation and oxidative stress. These interactions could be exploited to develop treatments for conditions such as arthritis and neurodegenerative diseases.

In vitro experiments have begun to explore the pharmacological properties of this compound. Preliminary data suggest that it exhibits inhibitory activity against certain enzymes implicated in disease pathogenesis. The methylphenyl substituent appears to play a crucial role in modulating these interactions, possibly by enhancing binding affinity or altering enzyme conformation. Further research is needed to fully elucidate the mechanisms underlying these effects.

The synthesis of 6-methyl-2-(2-(4-methylphenyl)acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide represents a testament to the progress made in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and precise regioselective reactions. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzothiophene core efficiently. These synthetic methodologies are critical for producing complex molecules like this one on a scalable basis.

As interest in targeted therapies grows, compounds like 6-methyl-2-(2-(4-methylphenyl)acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are being evaluated for their potential as lead compounds in drug discovery programs. The combination of structural features—such as the benzothiophene scaffold and amide functionality—makes it an attractive candidate for further optimization. Medicinal chemists are exploring derivatives of this compound with the aim of improving its pharmacological profile while maintaining or enhancing its biological activity.

The role of CAS No. 923379-23-1 as a unique identifier underscores the importance of standardized nomenclature in chemical research. This system ensures that researchers worldwide can accurately reference and discuss specific compounds without ambiguity. The CAS registry number provides a reliable link between chemical structures and their associated data, facilitating collaboration and knowledge exchange across scientific disciplines.

Future directions for research on 6-methyl-2-(2-(4-methylphenyl)acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include exploring its interactions with cellular components using advanced imaging techniques. High-throughput screening (HTS) may also be employed to identify additional bioactive molecules that can complement or enhance its therapeutic potential. These efforts could lead to the development of novel drug candidates with improved efficacy and reduced side effects.

The integration of artificial intelligence (AI) into drug discovery has accelerated the pace at which new compounds are being identified and tested. AI-driven platforms can analyze vast datasets to predict promising candidates based on structural features similar to known active molecules. The compound under discussion (CAS No. 923379-23-1) exemplifies how computational methods can guide experimental design by highlighting potential pharmacological targets.

In conclusion,6-methyl-2-(2-(4-methylphenyl)acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide represents a significant contribution to medicinal chemistry research。 Its unique structure, incorporating key functional groups such as methyl, phenyl, and acetamido, positions it as a valuable tool for developing new therapeutic agents。 Ongoing studies aim to fully characterize its biological activities, optimize its pharmacokinetic properties, and explore its potential applications in treating various diseases。 As research progresses, this compound will likely play an important role in advancing our understanding of disease mechanisms and developing innovative treatments.

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